4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
Brand Name: Vulcanchem
CAS No.: 2548977-08-6
VCID: VC11816982
InChI: InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3
SMILES: CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol

4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine

CAS No.: 2548977-08-6

Cat. No.: VC11816982

Molecular Formula: C12H15N5O

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine - 2548977-08-6

Specification

CAS No. 2548977-08-6
Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
IUPAC Name 4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3
Standard InChI Key ZRZQNPRSKAHIOW-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3
Canonical SMILES CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine, reflects its three-dimensional architecture:

  • A pyrimidine ring serves as the central scaffold.

  • At position 6, a 4-methyl-1H-pyrazol-1-yl group is attached via a nitrogen atom.

  • Position 4 is substituted with a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₅O
Molecular Weight245.29 g/mol
Hydrogen Bond Donors1 (pyrazole NH)
Hydrogen Bond Acceptors5 (pyrimidine N, morpholine O/N)
Rotatable Bonds2
Topological Polar Surface Area70.3 Ų

The planar pyrimidine core facilitates π-π stacking interactions, while the morpholine ring introduces conformational flexibility, enhancing solubility and bioavailability .

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous structures provide critical insights. For example, the morpholine ring in related compounds adopts a chair conformation, with the pyrimidine and pyrazole rings nearly coplanar, minimizing steric strain . Key bond lengths include:

  • C–N bonds in the pyrimidine ring: ~1.33–1.37 Å

  • N–C bonds linking morpholine to pyrimidine: ~1.45 Å

  • Pyrazole C–C bonds: ~1.39–1.41 Å

These parameters align with typical aromatic heterocycles, ensuring structural stability .

Synthetic Routes and Optimization

Core Synthesis Strategy

The compound is synthesized via a multi-step protocol involving:

  • Pyrimidine Core Formation: Condensation of malonate derivatives with amidines to form the pyrimidine ring .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4 of the pyrimidine .

  • Nucleophilic Substitution: Reaction of 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine with morpholine in the presence of a base (e.g., K₂CO₃) yields the target compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Diethyl malonate, NaOEt, reflux89%
2POCl₃, 110°C, 4 h61%
3Morpholine, K₂CO₃, DMF, 25°C, 12 h94%

Selectivity and Byproduct Management

The chlorine at position 4 exhibits higher reactivity than position 2 due to electronic effects, enabling selective substitution with morpholine . Impurities such as bis-morpholine adducts are minimized by controlling stoichiometry (1:1.2 pyrimidine:morpholine) and reaction time .

CompoundPI3Kδ IC₅₀ (nM)Selectivity (vs PI3Kα)
CPL302253 (pyrazolo[1,5-a]pyrimidine)2.8>100-fold
PF-04447943 (pyrazolo[3,4-d]pyrimidinone)11>50-fold

Cardiovascular and Renal Applications

Patent data highlights related pyrimidine derivatives as sodium-phosphate cotransporter (Npt2a) inhibitors, reducing vascular calcification in chronic kidney disease (CKD) . The morpholine moiety may enhance renal targeting by modulating solubility and protein binding .

Computational and ADMET Profiling

Molecular Docking Studies

Docking into the PI3Kδ active site (PDB: 6TGM) predicts:

  • Hydrogen bonding between the morpholine oxygen and Val828.

  • π-π stacking between the pyrimidine ring and Trp760.

  • Hydrophobic contacts with Met752 and Ile831 .

ADMET Predictions

ParameterPrediction
Solubility (LogS)-3.2 (moderate)
Caco-2 Permeability6.5 × 10⁻⁶ cm/s (high)
CYP3A4 InhibitionLow risk
hERG InhibitionIC₅₀ > 10 μM (safe)

These profiles suggest suitability for oral administration with minimal off-target effects .

Future Directions and Challenges

Preclinical Development Priorities

  • In Vivo Efficacy: Testing in murine models of CKD or autoimmune disorders.

  • Formulation Optimization: Enhancing bioavailability via salt formation (e.g., hydrochloride).

  • Toxicology: Chronic toxicity studies to assess hepatic and renal safety .

Intellectual Landscape

The compound’s patentability hinges on its novelty over prior art, such as WO2016/082751 (Npt2b inhibitors) and US 9,163,017 (pyrimidine antivirals) . Strategic claims could focus on its dual PI3Kδ/Npt2a inhibition.

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